N-[(2-chlorophenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
Description
N-[(2-Chlorophenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic thiophene carboxamide derivative characterized by a central thiophene ring substituted with a 4-methylphenyl group at position 4, a pyrrole ring at position 3, and a carboxamide group at position 2. The amide nitrogen is further functionalized with a (2-chlorophenyl)methyl substituent.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-(4-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2OS/c1-16-8-10-17(11-9-16)19-15-28-22(21(19)26-12-4-5-13-26)23(27)25-14-18-6-2-3-7-20(18)24/h2-13,15H,14H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERDRPOOFKISQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrrole group: This step may involve the reaction of the thiophene derivative with a pyrrole compound under suitable conditions.
Attachment of the benzyl and methylphenyl groups: These groups can be introduced through nucleophilic substitution reactions.
Formation of the carboxamide group: This can be achieved by reacting the intermediate compound with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced thiophene derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and pyrrole groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic or biological outcomes.
Comparison with Similar Compounds
Substituent Effects on Activity
- Aromatic vs.
- Pharmacological Divergence : Thiophene fentanyl (Entry 3, ) demonstrates how replacing the pyrrole and methylphenyl groups with a piperidine-phenethyl moiety shifts activity toward opioid receptor agonism. This highlights the critical role of the piperidine-phenethyl pharmacophore in opioid activity.
- Heterocyclic Additions: The chromenone-pyrazolopyrimidine system in the methyl ester derivative (Entry 4, ) suggests a design strategy for targeting kinases or DNA repair pathways, diverging from the simpler pyrrole-thiophene framework of the target compound.
Biological Activity
N-[(2-chlorophenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, a compound featuring a complex structure with potential biological activity, has garnered attention in medicinal chemistry. This article explores its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by recent research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C18H16ClN2OS
- Molecular Weight : 336.85 g/mol
The presence of a thiophene ring and a pyrrole moiety contributes to its pharmacological potential.
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines.
In vitro assays demonstrated that the compound induces apoptosis in cancer cells, with mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. In a study focused on cytokine production, it was found to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
This suggests potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 10 |
The compound demonstrated greater potency against Gram-positive bacteria compared to Gram-negative strains.
Case Studies
Several case studies have illustrated the compound's effectiveness:
- Study on Cancer Cell Lines : A comprehensive screening of the compound against a panel of cancer cell lines revealed its ability to induce cell cycle arrest and apoptosis, correlating with increased expression of p53 and decreased expression of cyclin D1.
- Anti-inflammatory Mechanism : In vivo studies using murine models showed that treatment with the compound resulted in reduced edema and inflammatory cell infiltration in tissues, supporting its use as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
